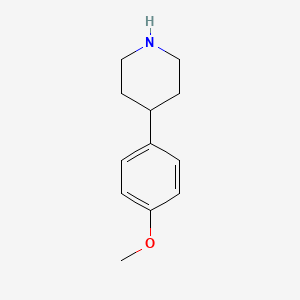
4-(4-Methoxyphenyl)piperidine
Descripción general
Descripción
4-(4-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is a solid substance . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . Recent methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The InChI code for 4-(4-Methoxyphenyl)piperidine is1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 . The Canonical SMILES for this compound is COC1=CC=C(C=C1)C2CCNCC2 . Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of 4-(4-Methoxyphenyl)piperidine is 191.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 191.131014166 g/mol .Aplicaciones Científicas De Investigación
Selective Killing of Bacterial Persisters
4-(4-Methoxyphenyl)piperidine derivatives, particularly 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), have shown potential in selectively targeting bacterial persisters. These persisters are cells that can tolerate antibiotic treatment without being affected. The chemical compound C10 was identified to selectively kill these persisters and lead them to antibiotic-induced cell death by reverting the persisters back to antibiotic-sensitive cells. This breakthrough demonstrates the potential for eradicating bacterial persisters through single-chemical supplementation and can significantly contribute to the understanding of persistence mechanisms in bacteria (Kim et al., 2011).
Stereochemical Outcome of Acid-Mediated Amido Cyclization
The compound 4-(4-Methoxyphenyl)piperidine is pivotal in synthesizing 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines. The process uses ethyl p-methoxycinnamate as the starting material, with acid-mediated amido cyclization being a key step. This method efficiently creates the chiral center without extra steps or the need for a leaving group at the benzylic carbon. The study revealed that the stereochemical outcome of the cyclization reaction is influenced more by allylic 1,3-strain than by the participation of a neighboring group (Ramakrishna et al., 2016).
Synthesis and Biological Evaluation as Dopamine Transporter Inhibitors
4-(Arylmethoxy)piperidines, including 4-(4-Methoxyphenyl)piperidine derivatives, have been synthesized and evaluated as dopamine transporter inhibitors. These compounds have shown potential in reducing locomotor activity in mice. One of the compounds, 4-[Bis(4-fluorophenyl)methoxy]piperidine, demonstrated an inhibitory concentration (IC50) of 17.0 ± 1.0 nm for the dopamine transporter, indicating its efficacy and potential therapeutic applications (Lapa & Lapa, 2019).
Synthesis of Piperidine Analogues for Neuroreceptor Studies
The synthesis of various piperidine analogues, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been demonstrated. These compounds have been synthesized with specific radioactivity and radiochemical purity suitable for positron emission tomography (PET) studies. Such compounds are potential radiotracers for studying CB1 cannabinoid receptors in the brain, showcasing the compound's relevance in neurological research (Katoch-Rouse & Horti, 2003).
Safety And Hazards
Thermal decomposition of this compound can lead to the release of irritating gases and vapors . The product causes burns of eyes, skin, and mucous membranes . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRQRAYQLAPLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986440 | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)piperidine | |
CAS RN |
67259-62-5 | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

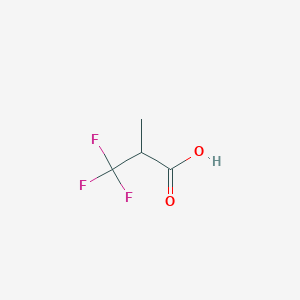
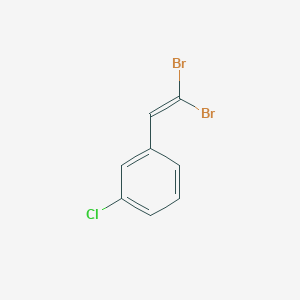
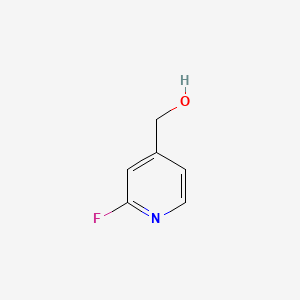
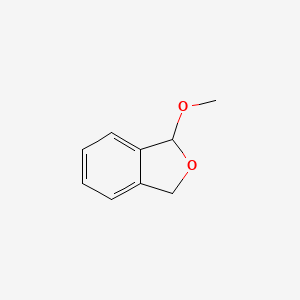

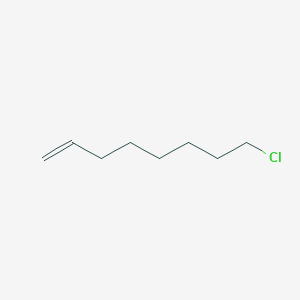

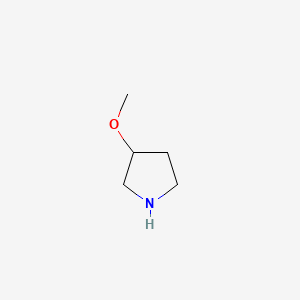
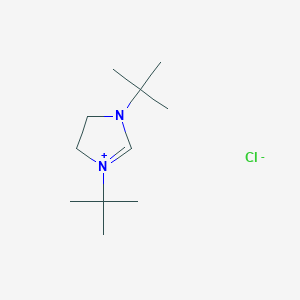
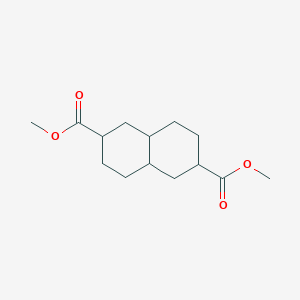
![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)
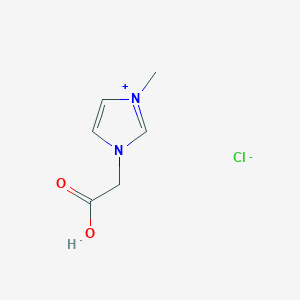
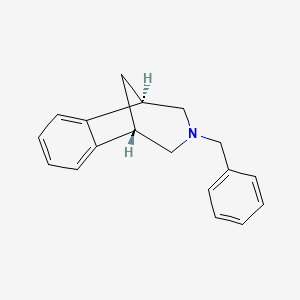
![1-Butanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B1366390.png)